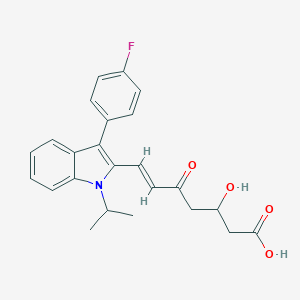

rac 5-Keto Fluvastatina

Descripción general

Descripción

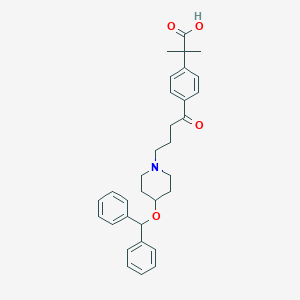

Rac 5-Keto Fluvastatin, also known as Rac 5-Keto Fluvastatin, is a useful research compound. Its molecular formula is C24H24FNO4 and its molecular weight is 409.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality rac 5-Keto Fluvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Keto Fluvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Salud Cardiovascular

rac 5-Keto Fluvastatina: es principalmente conocido por su papel como un inhibidor de la reductasa de 3-hidroxi-3-metilglutaril coenzima A (HMG-CoA) . Esta inhibición es crucial en el tratamiento farmacológico de la hipercolesterolemia y la dislipidemia, ya que reduce la síntesis de colesterol, mejorando así la salud cardiovascular.

Propiedades Antiinflamatorias e Inmunosupresoras

Se ha observado que el compuesto tiene efectos antiinflamatorios e inmunosupresores debido a su acción sobre la biosíntesis de metabolitos isoprenoides como el pirofosfato de geranilgeranilo (GGPP) o el pirofosfato de farnesilo (FPP) . Esto podría aplicarse potencialmente en el tratamiento de enfermedades autoinmunes y afecciones que requieren inmunosupresión.

Terapia del Cáncer

This compound: puede regular varias proteínas de señalización celular (miembros de la familia de GTPasas pequeñas: Ras, Rac y Rho), que controlan vías y funciones celulares relacionadas con la forma celular, la motilidad, la secreción de factores, la diferenciación y la proliferación . Su papel en la terapia del cáncer se está explorando debido a estos efectos reguladores sobre el crecimiento celular y la metástasis.

Trastornos Renales

Los efectos pleiotrópicos de las estatinas, incluida la this compound, sugieren posibles beneficios en el tratamiento de los trastornos renales. Su impacto en los niveles de colesterol y las propiedades antiinflamatorias podrían ser beneficiosas en el manejo de la enfermedad renal crónica.

Cada una de estas aplicaciones involucra complejas vías bioquímicas y mecanismos de acción, y el papel de la This compound en estas áreas es objeto de investigación en curso. La versatilidad del compuesto en diversas áreas terapéuticas destaca su potencial en el desarrollo de nuevos protocolos de tratamiento y fármacos. Para obtener procedimientos experimentales detallados y especificaciones técnicas, los investigadores se refieren a la literatura científica y a los datos de ensayos clínicos para adaptar sus estudios de acuerdo con las aplicaciones específicas que están investigando .

Mecanismo De Acción

Target of Action

Rac 5-Keto Fluvastatin, an impurity of Fluvastatin , primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids .

Mode of Action

Rac 5-Keto Fluvastatin acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This inhibition results in a decrease in cholesterol production .

Biochemical Pathways

The primary biochemical pathway affected by Rac 5-Keto Fluvastatin is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . The downstream effect of this inhibition is a reduction in the levels of cholesterol and other isoprenoids that are synthesized via this pathway .

Pharmacokinetics

Fluvastatin, from which Rac 5-Keto Fluvastatin is derived, is extensively absorbed from the gastrointestinal tract due to its relatively hydrophilic nature . After absorption, it is nearly completely extracted and metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a dose is recovered in the feces, with 60% of a dose recovered as the three metabolites .

Result of Action

The primary molecular effect of Rac 5-Keto Fluvastatin’s action is the inhibition of the HMG-CoA reductase enzyme, leading to a decrease in the production of mevalonate . This results in a reduction in the synthesis of cholesterol and other isoprenoids . At the cellular level, this can lead to a decrease in the levels of cholesterol and other isoprenoids, which can have various effects depending on the specific cell type and the role of these molecules in that cell’s function .

Action Environment

The action, efficacy, and stability of Rac 5-Keto Fluvastatin can be influenced by various environmental factors. For instance, the absorption of Fluvastatin can be affected by the presence of food in the gastrointestinal tract . Additionally, the metabolism of Fluvastatin can be affected by the presence of certain other drugs, such as CYP3A4 inhibitors . Therefore, the action of Rac 5-Keto Fluvastatin may also be influenced by similar factors.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Rac 5-Keto Fluvastatin is known to interact with a variety of enzymes, proteins, and other biomolecules. It is an impurity of Fluvastatin , which is a HMG-CoA reductase inhibitor . The inhibition of HMG-CoA reductase by Fluvastatin, and by extension Rac 5-Keto Fluvastatin, plays a crucial role in biochemical reactions, particularly in the mevalonate pathway that produces cholesterol .

Cellular Effects

Rac 5-Keto Fluvastatin has significant effects on various types of cells and cellular processes. By inhibiting HMG-CoA reductase, it influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes .

Molecular Mechanism

Rac 5-Keto Fluvastatin exerts its effects at the molecular level primarily through its interaction with HMG-CoA reductase. It inhibits this enzyme, leading to decreased production of mevalonate, a precursor to cholesterol .

Temporal Effects in Laboratory Settings

Current knowledge suggests that it maintains its inhibitory effect on HMG-CoA reductase over extended periods .

Dosage Effects in Animal Models

The effects of Rac 5-Keto Fluvastatin in animal models vary with dosage. High doses may lead to adverse effects, such as hepatotoxicity, due to the systemic reduction of cholesterol .

Metabolic Pathways

Rac 5-Keto Fluvastatin is involved in the cholesterol synthesis pathway. It interacts with HMG-CoA reductase, a key enzyme in this pathway .

Transport and Distribution

The transport and distribution of Rac 5-Keto Fluvastatin within cells and tissues are complex processes that involve passive diffusion and active transport .

Subcellular Localization

Rac 5-Keto Fluvastatin is thought to localize within the cytosol where HMG-CoA reductase is located . Its activity is likely influenced by this localization, as it allows the compound to effectively inhibit the enzyme .

Propiedades

IUPAC Name |

(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBOMHNSMFWBF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160169-39-0 | |

| Record name | 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

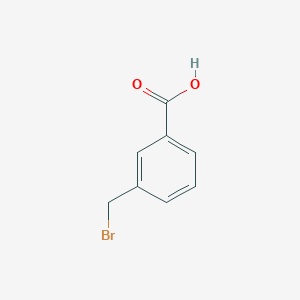

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)